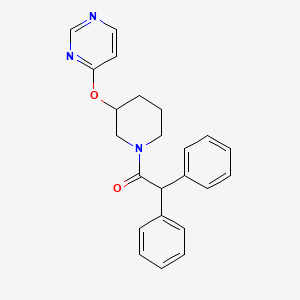

2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

2,2-diphenyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c27-23(22(18-8-3-1-4-9-18)19-10-5-2-6-11-19)26-15-7-12-20(16-26)28-21-13-14-24-17-25-21/h1-6,8-11,13-14,17,20,22H,7,12,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBLWBDKFVHRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the pyrimidin-4-yloxy group: This step involves the reaction of the piperidine derivative with a pyrimidine derivative under suitable conditions.

Introduction of the diphenyl ethanone moiety: This final step involves the reaction of the intermediate with diphenyl ethanone under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The aromatic rings and heterocyclic structures can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Physicochemical and Dynamic Properties

Isomerization and Stability

- Pyridine amide analogs (E6): Variable-temperature NMR studies on 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone revealed amide bond isomerization with an energy barrier of ~67 kJ/mol. This suggests that substituents near the ethanone group (e.g., pyrimidinyloxy vs. dinitrophenyl) could modulate conformational stability .

Purity and Analytical Characterization

- Tetrazole derivatives (E1) : Characterized via IR, NMR, and mass spectrometry, with yields dependent on aryl group electronic effects.

- Patent compounds (E7) : Purity >95% (by LCMS/NMR) aligns with industry standards for drug candidates, implying rigorous quality control for the target compound .

Table 2: Physicochemical Data

| Compound | Molecular Weight (g/mol) | Purity | Key Analytical Methods |

|---|---|---|---|

| Target Compound | ~375 (estimated) | N/A | Likely LCMS, NMR |

| 1-(4-(2,4-DFB)piperidin-1-yl)ethanone (E9) | 267.27 | >95% | NMR, elemental analysis |

| Tetrazole analog (E1) | ~300–350 | >95% | IR, ¹H/¹³C NMR, MS |

Structure-Activity Relationships (SAR)

- Tetrazole vs. Pyrimidinyloxy : Tetrazole groups (E1) may improve metabolic stability but reduce hydrogen-bonding capacity compared to pyrimidinyloxy, impacting target engagement .

Actividad Biológica

2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Attachment of the Pyrimidine Moiety : This is achieved via nucleophilic substitution reactions, where a pyrimidine derivative reacts with the piperidine ring.

- Incorporation of the Diphenyl Group : The diphenyl group is added through Friedel-Crafts alkylation or acylation reactions.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Carried out with lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic and electrophilic substitutions can occur at different positions on the molecule.

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that derivatives of pyrimidine compounds can induce apoptosis in cancer cells. For example, compounds similar to this structure have demonstrated cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells .

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent against Gram-positive bacteria, showing promising results with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may act as a competitive ATP inhibitor and an allosteric inhibitor of certain receptors, which could be beneficial in treating diseases like cancer .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of similar piperidine derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis, suggesting their potential use in cancer therapy.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu | 5 | Apoptosis induction |

| Compound B | MCF7 | 10 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrimidine derivatives against multiple bacterial strains. The results highlighted that certain derivatives exhibited strong antibacterial activity.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus subtilis | 0.75 |

| Listeria monocytogenes | 1 |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that related compounds exhibit favorable absorption and distribution profiles with sufficient oral bioavailability. For instance, one study reported an oral bioavailability of approximately 31.8% following administration . Additionally, toxicity assessments indicated no acute toxicity in animal models at high doses (up to 2000 mg/kg) .

Q & A

Q. What are the common synthetic routes for 2,2-Diphenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including:

- Coupling Reactions : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to link the pyrimidinyloxy-piperidine moiety to the ethanone core .

- Friedel-Crafts Acylation : Introduction of the ethanone group using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .

- Diazo Chemistry : For intermediates, diazoacetamides (e.g., 2-diazo-1-(piperidin-1-yl)ethanone) can serve as precursors, requiring catalyst-free intramolecular C–H insertion at ambient temperatures .

- Key Considerations : Monitor stereoselectivity using chiral HPLC and optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields.

Q. What spectroscopic and crystallographic methods are used for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity and identify substituents (e.g., phenyl, pyrimidine, piperidine groups). DEPT-135 and 2D-COSY resolve overlapping signals .

- X-ray Crystallography : ORTEP-III software (with GUI) generates thermal ellipsoid plots to visualize bond lengths, angles, and ring puckering . For example, piperidine ring puckering amplitudes can be quantified using Cremer-Pople coordinates .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources (e.g., open flames) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring inform drug design?

- Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () to classify chair, boat, or twist-boat conformations. For example, a chair conformation minimizes steric hindrance in the pyrimidinyloxy substituent .

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ring flexibility under physiological conditions. Compare with X-ray data to validate simulations .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Receptor Binding Assays : Perform competitive binding studies (e.g., radioligand displacement) to verify target affinity discrepancies.

- Stereochemical Analysis : Check enantiomeric purity via chiral chromatography. Impurities in the 3-(pyrimidin-4-yloxy)piperidine moiety may alter activity .

- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in buffer solutions, which may reduce apparent potency.

Q. What computational strategies predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in kinase domains (e.g., EGFR). Prioritize poses with hydrogen bonds between the pyrimidine oxygen and catalytic lysine residues.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified phenyl groups .

- ADMET Prediction : SwissADME predicts logP (lipophilicity) and BBB permeability, critical for CNS-targeted derivatives.

Q. How to optimize synthetic routes for high stereoselectivity?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during piperidine ring formation .

- Crystallization-Induced Diastereomer Resolution : Use enantiopure carboxylic acids to separate diastereomeric salts .

- Reaction Monitoring : In-situ IR spectroscopy tracks intermediate formation and guides temperature adjustments for stereocontrol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.